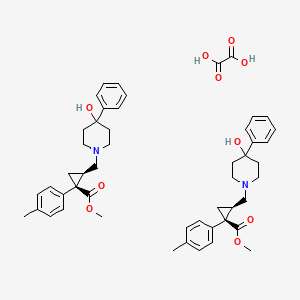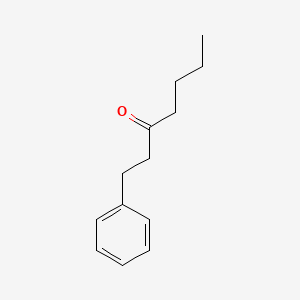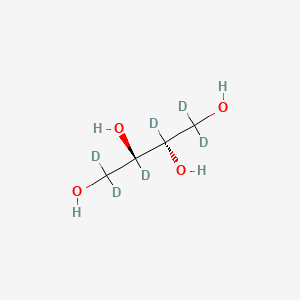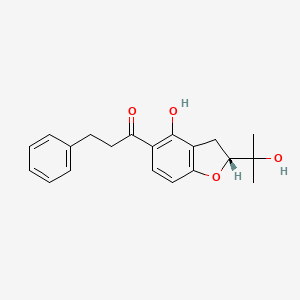
Isomer-II of EMTRI-111
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isomer-II of EMTRI-111 is an intermediate compound used in the synthesis of Lamivudine, a potent nucleoside reverse transcriptase inhibitor and antiviral agent. Lamivudine is widely used for the treatment of chronic hepatitis B and HIV infections. The molecular formula of this compound is C18H26FN3O4S, and it has a molecular weight of 399.48 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isomer-II of EMTRI-111 involves several steps, starting from the appropriate cyclohexane derivativeThe reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the formation of the desired intermediates.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Isomer-II of EMTRI-111 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted derivatives and oxidation or reduction products.
Aplicaciones Científicas De Investigación
Isomer-II of EMTRI-111 has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an intermediate in the synthesis of Lamivudine, it plays a crucial role in the development of antiviral therapies.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Isomer-II of EMTRI-111 is primarily related to its role as an intermediate in the synthesis of Lamivudine. Lamivudine exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of viral RNA. The molecular targets and pathways involved include the incorporation of the nucleoside analog into the viral DNA, leading to chain termination and inhibition of viral replication.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Isomer-II of EMTRI-111 include other intermediates used in the synthesis of nucleoside analogs, such as:
- Isomer-I of EMTRI-111
- Emtricitabine Impurity
- 1,3-Oxathiolane-2-carboxylic acid derivatives
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which make it a crucial intermediate in the synthesis of Lamivudine. Its unique structure allows for the formation of the desired nucleoside analog with high specificity and efficiency.
Propiedades
Fórmula molecular |
C18H26FN3O4S |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11+,13-,14-,17-/m1/s1 |
Clave InChI |
AUTCQXVTOIJYOT-VVFHAYQLSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)N3C=C(C(=NC3=O)N)F)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


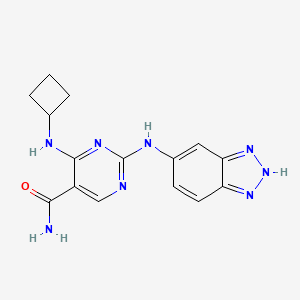
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
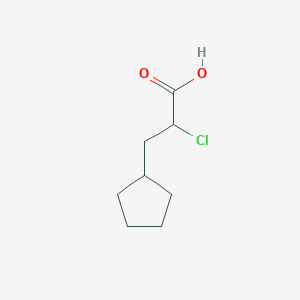
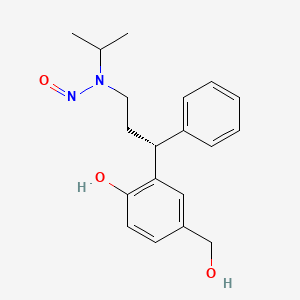

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
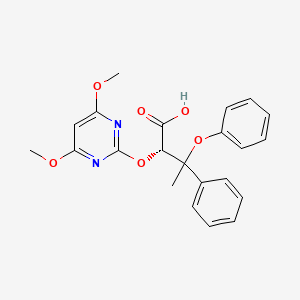
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
